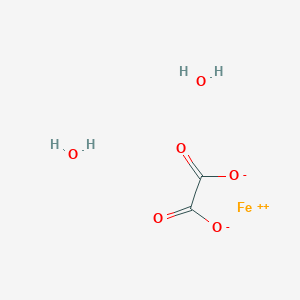![molecular formula C11H20KNO11S3 B091168 potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate CAS No. 15592-34-4](/img/structure/B91168.png)
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
Übersicht
Beschreibung
The provided papers discuss various potassium sulfate derivatives and their chemical properties, synthesis, and molecular structures. These compounds are of interest due to their potential applications in organic synthesis and material science.
Synthesis Analysis
In the first paper, potassium hydrogen sulfate is used as a catalyst for the one-pot synthesis of pyranobenzopyrans, furanobenzopyrans, and tetrahydroquinolines derivatives. The process involves a three-component coupling of aldehydes, anilines, and electron-rich dienophiles. The reaction mechanism likely involves the formation of an o-quinonemethide intermediate, which then undergoes cycloaddition with enol ethers to form chromanes .
Molecular Structure Analysis
The second paper describes the molecular structure of potassium (4-methyl-2-oxo-2H-chromen-7-yl)oxy sulfate. In this compound, the sulfate sulfur atom is in the same plane as the rest of the anion, which is an uncommon geometry. The structure is stabilized by a combination of intra- and intermolecular interactions, including a bifurcated three-centered C—H⋯O interaction and π–π stacking interactions. These interactions lead to the formation of R45(24) rings and folded layers within the crystal structure .
Chemical Reactions Analysis
The third paper does not directly discuss chemical reactions but provides insight into the reaction product of dehydro-l-ascorbic acid with potassium hydrogen sulfite. The resulting compound, potassium (1R,4R,5S,8S)-4,5,8-trihydroxy-3-oxo-2,6-dioxabicyclo[3.3.0]octane-4-sulfonate dihydrate, features a potassium ion coordinated by eight oxygen atoms from hydroxy or sulfonate groups. The sulfonate group is bonded to a carbon atom next to the lactone carbonyl group, forming a bicyclic system with two fused five-membered rings. The addition of the sulfur nucleophile occurs from the less hindered face of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these potassium sulfate derivatives are inferred from their molecular structures and synthesis processes. The crystal structure of the second compound is stabilized by various interactions, suggesting a robust lattice formation. The third compound's structure indicates a high degree of solvation and potential for forming hydrogen bonds, as evidenced by the coordination of potassium ions and water molecules in a three-dimensional network .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Potassium phenoxide reacts with specific sulfanyl compounds, leading to the formation of various nitro derivatives and quinolines. These reactions are significant in the synthesis of complex organic compounds (Máslankiewicz et al., 2005).
Agricultural Applications
- Potassium sulfate, a compound related to the subject chemical, is utilized in the production of multicomponent fertilizers. These fertilizers are chloride-free, making them suitable for various agricultural purposes (Mientka et al., 2008).
Medical and Biological Synthesis
- The synthesis of novel 3-formamido-3-acylamino-monobactams involves potassium salts of related chemical structures. These syntheses contribute to the development of new medical and biological compounds (Branch et al., 1989).
Fertilization and Soil Health
- Potassium sulfate, which is structurally similar, is used as a fertilizer, especially for cotton under saline conditions. Its application results in improved yields, fiber quality, and soil potassium content (Yang et al., 2017).
Chemical Reactions and Synthesis
- The use of potassium persulfate in chemical reactions, for instance, in the Elbs persulfate oxidation, is pivotal in the synthesis of hydroxypyrimidines, demonstrating its role in organic chemistry (Hurst, 1983).
Eigenschaften
IUPAC Name |
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO10S3.K/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11;/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+,24?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZYNAFZGIIKQD-CCDWZUBDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20KNO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate | |
CAS RN |
15592-34-4 | |
| Record name | β-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfinyl)-N-(sulfooxy)butanimidate], monopotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)

![Dibenzo[a,j]coronene](/img/structure/B91102.png)






